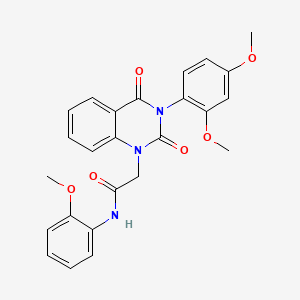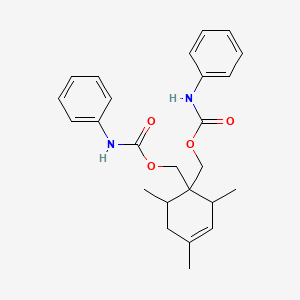![molecular formula C22H20BrN3O3S B11442910 3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442910.png)
3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique structure combining bromophenyl and dimethoxyphenyl groups with a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
The synthesis of 3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl and dimethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.
Formation of the carbonitrile group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Cyclization: The compound may undergo further cyclization reactions under appropriate conditions, leading to the formation of more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of biological processes and pathways, particularly those involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Some examples of similar compounds include:
- 6-(4-bromophenyl)-3-PR-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine hydrobromide .
- 5-(4-bromophenyl)-2,4-diphenyl-4H-1,3,4-thiadiazine hydrobromide .
These compounds highlight the versatility of the pyrido[2,1-b][1,3,5]thiadiazine scaffold and its potential for modification to achieve specific properties and activities.
Properties
Molecular Formula |
C22H20BrN3O3S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20BrN3O3S/c1-28-19-8-3-14(9-20(19)29-2)17-10-21(27)26-12-25(13-30-22(26)18(17)11-24)16-6-4-15(23)5-7-16/h3-9,17H,10,12-13H2,1-2H3 |
InChI Key |
NGYLGPYTMVCDLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11442831.png)
![Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B11442846.png)
![8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442854.png)

![3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11442864.png)

![4-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11442889.png)
![4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11442896.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442906.png)
![(2Z)-2-[(acetyloxy)imino]-N-(5-chloro-2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11442908.png)
![Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11442909.png)
![ethyl 6-(4-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11442916.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11442917.png)
![7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11442924.png)
